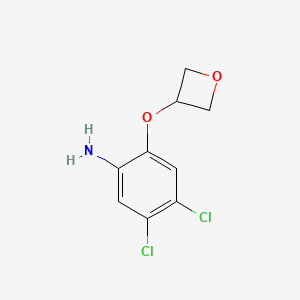
4-Bromo-4-(trifluoromethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4-(trifluoromethyl)oxane is an organic compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an oxane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-Bromo-4-(trifluoromethyl)oxane can be achieved through several routes. One common method involves the bromination of a suitable precursor, such as 4-(trifluoromethyl)tetrahydro-2H-pyran, using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an inert atmosphere at elevated temperatures to ensure complete bromination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is often subjected to purification steps, including distillation and recrystallization, to obtain the desired product with high purity .
Chemical Reactions Analysis
4-Bromo-4-(trifluoromethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved .
Scientific Research Applications
4-Bromo-4-(trifluoromethyl)oxane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-4-(trifluoromethyl)oxane involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions . In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with target proteins or enzymes more effectively .
Comparison with Similar Compounds
4-Bromo-4-(trifluoromethyl)oxane can be compared with other similar compounds, such as:
4-Bromo-3-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but differs in the presence of an aniline moiety instead of an oxane ring.
Trifluorotoluene: While it also contains a trifluoromethyl group, it lacks the bromine atom and oxane ring, making it less reactive in certain substitution reactions.
4-Bromobenzotrifluoride: This compound is structurally similar but features a benzene ring instead of an oxane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a trifluoromethyl group attached to an oxane ring, providing distinct reactivity and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C6H8BrF3O |
|---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
4-bromo-4-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6H8BrF3O/c7-5(6(8,9)10)1-3-11-4-2-5/h1-4H2 |
InChI Key |
DBITXXMILYFCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)

![6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11875620.png)



![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)
![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)

![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)

